Naled-d6

Description

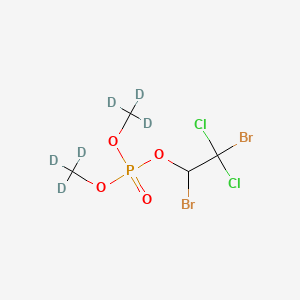

Structure

3D Structure

Properties

IUPAC Name |

(1,2-dibromo-2,2-dichloroethyl) bis(trideuteriomethyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Br2Cl2O4P/c1-10-13(9,11-2)12-3(5)4(6,7)8/h3H,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYMVQAILCEWRR-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC)OC(C(Cl)(Cl)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OP(=O)(OC(C(Cl)(Cl)Br)Br)OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Br2Cl2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676053 | |

| Record name | 1,2-Dibromo-2,2-dichloroethyl bis[(~2~H_3_)methyl] phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216605-57-0 | |

| Record name | 1,2-Dibromo-2,2-dichloroethyl bis[(~2~H_3_)methyl] phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Spectroscopic Characterization of Naled D6 for Research Applications

Chemical Synthesis Pathways for Deuterium (B1214612) Incorporation into Naled (B1676917)

The synthesis of deuterium-labeled compounds often involves specific chemical pathways designed to selectively incorporate deuterium atoms at desired positions within the molecule. For organophosphates like Naled, these pathways typically involve reactions utilizing deuterated reagents or solvents, or employing hydrogen-deuterium exchange strategies. The goal is to achieve high isotopic enrichment at the target sites while minimizing labeling at other positions.

Precursor Selection and Reaction Optimization for Naled-d6 Synthesis

The synthesis of this compound requires careful selection of deuterated precursors and optimization of reaction conditions to ensure efficient and selective deuterium incorporation. While specific detailed synthetic routes for this compound are not extensively detailed in the provided search results, the synthesis of other deuterated compounds offers insights into general strategies. For instance, the synthesis of deuterium-labeled olopatadine-d6 (B12401662) utilized inexpensive and commercially available dimethyl sulfate-d6 at the alkylation stage of a primary amine intermediate. researchgate.net This suggests that incorporating deuterium into the alkyl chains of Naled could involve similar strategies, using deuterated alkylating agents.

Reaction optimization is crucial to maximize the yield of the desired deuterated product and control the level and position of deuterium incorporation. Parameters such as temperature, reaction time, solvent, and catalyst choice play significant roles. nih.gov For example, transition metal catalysis or organocatalysis can promote hydrogen-deuterium exchange at specific C-H bonds. nih.govnih.gov

Strategies for Controlled Deuterium Exchange and Enrichment

Controlled deuterium exchange is a key strategy for synthesizing isotopically labeled compounds. This involves replacing specific hydrogen atoms with deuterium atoms. Various methods exist for achieving this, including:

Acid- or Base-Catalyzed Exchange: Protons alpha to carbonyl groups or attached to heteroatoms (like N-H or O-H) can undergo exchange in the presence of deuterated acids or bases and a deuterium source like D₂O. acdlabs.com

Transition Metal-Catalyzed Exchange: Certain transition metal catalysts can facilitate hydrogen-deuterium exchange at less acidic C-H bonds, including those in alkyl or aromatic systems. nih.govnih.gov This approach can be highly selective depending on the catalyst and reaction conditions. nih.gov

Using Deuterated Building Blocks: Incorporating pre-deuterated starting materials or reagents into the synthesis is a direct way to introduce deuterium at specific positions. As seen with olopatadine-d6 synthesis using dimethyl sulfate-d6, this can be an efficient route. researchgate.net

Achieving high deuterium enrichment is essential for the effective use of this compound as an internal standard or in mechanistic studies. Strategies to maximize enrichment include using a large excess of the deuterated reagent or solvent and optimizing reaction times to allow for complete exchange at the target sites. nih.gov

Isotopic Purity and Structural Elucidation of this compound

Once synthesized, the isotopic purity and structural integrity of this compound must be rigorously confirmed. Spectroscopic techniques, particularly mass spectrometry and nuclear magnetic resonance spectroscopy, are indispensable for this characterization.

Mass Spectrometric Confirmation of Deuteration and Isotopic Distribution

Mass spectrometry is a primary tool for confirming the incorporation of deuterium and determining the isotopic distribution in the synthesized this compound. By analyzing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions, researchers can verify the number of deuterium atoms incorporated into the molecule. researchgate.net

For this compound, the expected molecular weight will be higher than that of native Naled by approximately 6 atomic mass units, assuming complete hexadeuteration. The mass spectrum will show a characteristic isotopic cluster shifted to higher m/z values compared to the unlabeled compound. The relative intensities of the peaks within this cluster provide information about the distribution of molecules with different numbers of deuterium atoms (d0, d1, d2, up to d6). High isotopic purity is indicated by a predominant peak corresponding to the fully deuterated species (d6).

Mass spectrometry, particularly coupled with chromatography (GC-MS or LC-MS), is widely used for the analysis of pesticides and mycotoxins, and the principles apply directly to the analysis of deuterated analogs like this compound. restek.comeurl-pesticides.euresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is crucial for confirming the structural assignment of this compound and verifying the positions of deuterium incorporation. numberanalytics.comsolubilityofthings.comufrgs.br

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be significantly reduced in intensity or absent altogether compared to the spectrum of unlabeled Naled. acdlabs.com The remaining proton signals will provide information about the non-deuterated parts of the molecule. Changes in the splitting patterns of adjacent proton signals can also indicate deuterium incorporation due to the difference in spin between ¹H and ²H nuclei.

²H NMR Spectroscopy: Deuterium (²H) NMR spectroscopy directly detects the deuterium nuclei. A ²H NMR spectrum of this compound will show signals only for the positions where deuterium has been incorporated, confirming the sites of deuteration.

NMR spectroscopy provides detailed information about the chemical environment of the nuclei, allowing for unambiguous structural confirmation and verification of the deuterium labeling pattern. numberanalytics.comsolubilityofthings.com

Chromatographic Purity Assessment of Synthesized this compound

Coupling chromatography with mass spectrometry (GC-MS or LC-MS) is particularly powerful for purity assessment and for identifying and quantifying any remaining unlabeled or partially labeled Naled species. restek.comeurl-pesticides.euresearchgate.net The chromatographic profile indicates the presence and relative amounts of different components in the synthesized material. High chromatographic purity is essential to ensure the reliability of this compound as a research standard.

Interactive Data Table Example (Illustrative - actual data would require specific synthesis details):

| Analytical Method | Purpose | Key Information Provided |

| Mass Spectrometry | Confirmation of Deuteration, Isotopic Purity | Molecular weight, isotopic distribution (d0, d1...d6) |

| NMR Spectroscopy | Structural Elucidation, Deuterium Positions | Confirmation of chemical structure, location of deuterium |

| Chromatography | Purity Assessment | Presence and quantity of impurities |

This table illustrates how different analytical techniques contribute to the comprehensive characterization of synthesized this compound.

Advanced Analytical Method Development Utilizing Naled D6 in Environmental Matrices

Internal Standard Methodologies in Quantitative Pesticide Analysis

Internal standards are crucial in quantitative analytical chemistry to compensate for variations that can occur during sample preparation, instrument injection, and analysis. By adding a known amount of an internal standard to a sample before processing, the ratio of the analyte signal to the internal standard signal can be used for quantification, helping to account for analyte losses or signal variations.

Isotope Dilution Mass Spectrometry (IDMS) Principles for Naled (B1676917) Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative technique that utilizes isotopically enriched standards, such as Naled-d6, for precise measurements ptb.demdpi.comnih.gov. In IDMS, a known amount of the isotopically labeled internal standard (this compound) is added to the sample matrix before any sample preparation steps. This "spike" is assumed to undergo the same physical and chemical processes as the naturally occurring analyte (naled) in the sample ptb.de.

After thorough mixing and any necessary sample preparation, the isotopic ratio of the analyte to the internal standard is measured using mass spectrometry. Because the ratio of the native analyte to the labeled standard remains constant throughout the sample preparation and analysis (assuming isotopic equilibrium is achieved), any losses or matrix effects that affect the native analyte will proportionally affect the labeled standard. By measuring the altered isotopic ratio in the final extract and knowing the amount of labeled standard added, the original concentration of the native analyte in the sample can be accurately determined ptb.demdpi.comspringernature.com. IDMS is considered a primary method of measurement due to its high accuracy and ability to compensate for analyte losses and matrix effects ptb.demdpi.com.

Mitigation of Matrix Effects in Complex Environmental Samples Using this compound

Environmental samples, such as water, soil, and biological tissues, often contain a complex mixture of co-extractives that can interfere with the ionization and detection of target analytes in mass spectrometry. This phenomenon is known as the matrix effect, which can lead to signal suppression or enhancement, thereby affecting the accuracy of quantification gcms.cznih.govhpst.cz.

The use of an isotopically labeled internal standard like this compound is a highly effective strategy for mitigating matrix effects in the analysis of naled and its degradates researchgate.net. Since this compound is chemically very similar to naled, it experiences similar matrix effects during mass spectrometric analysis. By monitoring the signal of this compound alongside naled, the degree of matrix-induced signal alteration can be assessed and corrected for by using the ratio of the analyte signal to the internal standard signal for quantification researchgate.net. This approach helps to ensure the accuracy and reliability of the analytical results even in challenging sample matrices nih.govmdpi.com. While analyte protectants can also be used to mitigate matrix effects in GC analysis, using an internal standard compensates for effects that occur throughout the entire analytical workflow gcms.cz.

Chromatographic and Mass Spectrometric Techniques

The analysis of naled and its degradates in environmental matrices typically involves the use of hyphenated chromatographic and mass spectrometric techniques, which provide the necessary separation and detection capabilities.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Methodologies for Naled and Degradates

Gas Chromatography-Mass Spectrometry (GC-MS) and particularly Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are widely used for the analysis of volatile and semi-volatile organic compounds, including many pesticides like naled and its degradate dichlorvos (B1670471) mdpi.comsilcotek.comresearchgate.net. GC separates the different components of a sample based on their boiling points and interaction with the stationary phase of the column. The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z).

GC-MS/MS offers enhanced selectivity and sensitivity compared to single quadrupole GC-MS by employing two mass analyzers in series. This allows for the selection of a precursor ion and subsequent fragmentation into specific product ions, providing a more unique identifier for the target analyte and reducing interference from matrix components mdpi.comresearchgate.netusgs.gov. This is particularly advantageous when analyzing complex environmental samples mdpi.comsilcotek.com. Methods utilizing GC-MS/MS for pesticide analysis in environmental waters and other matrices have been developed and validated, demonstrating sufficient sensitivity and selectivity researchgate.netusgs.govusgs.gov. Analyte protectants are sometimes used in GC-MS/MS to limit matrix effects usgs.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for Naled and Degradates

Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the analysis of a wide range of compounds, including those that are polar, non-volatile, or thermally labile, which may not be suitable for GC analysis s4science.at. LC separates compounds based on their interactions with a stationary phase and a mobile phase. The separated analytes are then introduced into a mass spectrometer.

LC-MS/MS, like GC-MS/MS, uses tandem mass spectrometry to improve selectivity and sensitivity. This is particularly useful for analyzing complex environmental matrices such as water mdpi.comlcms.czlcms.cz. LC-MS/MS methods have been developed for the simultaneous determination of multiple pesticides, including naled and dichlorvos, in various matrices like fruits, vegetables, and environmental waters researchgate.netusgs.govusgs.govresearchgate.net. These methods often involve sample preparation steps such as extraction and cleanup before LC-MS/MS analysis hpst.czusgs.govresearchgate.netrestek.com. The use of LC-MS/MS allows for the detection and quantification of pesticides and their degradates at trace levels in complex environmental samples mdpi.comusgs.gov.

Rigorous Method Validation Protocols with this compound

Rigorous method validation is essential to ensure that analytical methods utilizing this compound for the quantification of Naled in environmental matrices are reliable, accurate, and fit for their intended purpose d-nb.infoeuropa.eu. The use of this compound as an internal standard helps to improve the quality of the analytical data by accounting for potential errors introduced during sample processing and analysis clearsynth.comnih.govresearchgate.nettireindustryproject.orgmdpi.com. Validation protocols typically assess several key performance characteristics. europa.eu

Linearity, Calibration Range, and Sensitivity Characterization

Linearity establishes the range over which the detector response is directly proportional to the analyte concentration psu.edu. When using this compound as an internal standard, calibration curves are constructed by plotting the ratio of the peak area of Naled to the peak area of this compound against the concentration of Naled standards cdc.gov. This ratio-based approach helps to normalize for variations in injection volume and instrument sensitivity. The calibration range is the concentration interval over which the method demonstrates linearity, accuracy, and precision within defined limits. Sensitivity, often related to the slope of the calibration curve, indicates the method's ability to detect small changes in analyte concentration. A method for Naled residue analysis used a 5-point calibration curve ranging from 0.1 to 10 µg/ml with an R² > 0.995, indicating good linearity over this range biodiversitylibrary.org.

Accuracy, Precision, and Reproducibility Assessments

Accuracy refers to the closeness of the measured value to the true value, while precision refers to the agreement among independent measurements of the same sample under specified conditions abu.edu.ng. Reproducibility is the precision under different conditions, such as different laboratories or analysts wa.gov. These parameters are assessed by analyzing quality control (QC) samples, including matrix spikes and laboratory control samples, containing known concentrations of Naled and this compound in relevant environmental matrices epa.govazurewebsites.netepa.gov. The recovery of spiked Naled, normalized by the recovery of the this compound internal standard, is used to evaluate accuracy. Precision is typically expressed as relative standard deviation (RSD) psu.eduwa.gov. For Naled analysis, matrix spike recoveries have been reported, showing varying percentages depending on the environmental matrix, such as filter paper and yarn samples researchgate.netnih.govbiodiversitylibrary.org. The use of a deuterated internal standard helps to improve both accuracy and precision by compensating for matrix effects and variability in the analytical process clearsynth.comnih.govresearchgate.nettireindustryproject.orgmdpi.com.

Determination of Method Detection Limits (MDLs) and Limits of Quantitation (LOQs)

The Method Detection Limit (MDL) is the minimum concentration of a substance that can be measured and reported with a high level of confidence that the analyte is present d-nb.infowef.orgepa.gov. The Limit of Quantitation (LOQ) is the lowest concentration at which the analyte can be reliably quantified with acceptable accuracy and precision d-nb.infocoresta.org. MDLs and LOQs are typically determined by analyzing replicate samples spiked at low concentrations of Naled, with the inclusion of this compound as the internal standard d-nb.infowef.org. The variability in the measurements of these spiked samples is used to calculate the MDL and LOQ d-nb.infowef.org. For Naled analysis, a limit of detection of 0.01 µg/ml with direct injection has been reported researchgate.netnih.gov. The quantifiable amount was reported as 0.01 µg/ml biodiversitylibrary.org. The use of this compound helps to ensure that the determined MDLs and LOQs are representative of the method's performance in the presence of the sample matrix.

Evaluation of Analyte Stability and Storage Conditions in Analytical Procedures

Evaluating the stability of Naled in environmental samples and extracts under various storage conditions is critical for ensuring the integrity of the analytical results researchgate.netnih.govbiodiversitylibrary.org. Naled is known to break down relatively rapidly in the environment researchgate.netnih.govbiodiversitylibrary.org. Method validation protocols utilizing this compound would involve spiking environmental matrix samples or extracts with known concentrations of Naled and this compound and storing them under different conditions (e.g., varying temperatures, light exposure, and time intervals) researchgate.netnih.govbiodiversitylibrary.org. By monitoring the ratio of Naled to this compound over time, the degradation of Naled can be tracked, and appropriate storage conditions and holding times can be established researchgate.netnih.govbiodiversitylibrary.org. Studies have shown that Naled was stable when stored in hexane (B92381) solvent at 4°C and 23°C for at least 7 days researchgate.netnih.govbiodiversitylibrary.org. The inclusion of this compound, which is expected to exhibit similar degradation characteristics to Naled, helps to differentiate between analyte loss due to degradation and loss due to sample processing or matrix effects.

Environmental Transformation Pathway Elucidation of Naled Using Naled D6 Tracers

Abiotic Degradation Mechanisms

Naled (B1676917), an organophosphate insecticide, undergoes degradation in the environment through various non-biological processes. The primary abiotic degradation mechanisms are photolysis and hydrolysis, which significantly influence its persistence and transformation in different environmental compartments.

Photolytic Degradation Pathways of Naled in Aqueous and Surface Environments

Photolytic degradation, or photolysis, is a major pathway for the breakdown of naled in the presence of light. nih.govepa.gov In aqueous environments, the degradation of naled is significantly affected by light, organic carbon, and temperature. nih.gov Studies have shown that the half-life of naled in freshwater at 23°C is approximately 15 minutes when exposed to light, compared to 20 hours in the dark. nih.gov On inert surfaces exposed to direct sunlight, naled has a half-life of about 1 to 2 hours. orst.edu

While direct photolysis in water does not appear to be a major degradation pathway, indirect photolysis plays a more significant role. epa.gov Environmental fate data suggest that the photodegradation of naled to its primary degradate, dichlorvos (B1670471) (DDVP), is more predominant in the presence of photosensitizers. epa.gov The degradation of naled on sandy loam soil surfaces is rapid, with half-lives of 0.54 and 0.58 hours under irradiated and non-irradiated conditions, respectively, suggesting that photoreactions contribute but are not the sole degradation driver on soil. epa.gov

The major degradation products identified from photolytic pathways include bromodichloroacetaldehyde (B156420) (BDCA), dichloroacetic acid (DCAA), and dichlorvos (DDVP). epa.gov In a direct photolysis study in a pH 5 buffered solution, the degradation was primarily controlled by hydrolytic reactions, with experimental half-lives ranging from 3.7 to 4.7 days. epa.gov The major degradate in this instance was BDCA, reaching 71-80% by day 14. epa.gov The presence of light, however, appears to enhance the formation of DCAA from BDCA. epa.gov

Table 1: Photolytic Half-life of Naled in Different Environments

| Environment | Condition | Half-life | Reference |

| Freshwater | 23°C, with light | ~15 minutes | nih.gov |

| Freshwater | 23°C, in dark | 20 hours | nih.gov |

| Inert Surfaces | Direct sunlight | 1-2 hours | orst.edu |

| Sandy Loam Soil | Irradiated | 0.54 hours | epa.gov |

| pH 5 Buffered Solution | Irradiated | 4.4-4.7 days | epa.gov |

Hydrolytic Degradation Pathways of Naled Across pH Ranges

Hydrolysis is another critical abiotic process responsible for the degradation of naled in aqueous environments. nih.govepa.govmorressier.com The rate of hydrolytic degradation is highly dependent on the pH of the water. epa.govorst.edu Naled degrades more rapidly in neutral and alkaline conditions compared to acidic conditions.

Estimated hydrolysis half-lives for naled are:

Methodological Contributions of Naled D6 to Ecological Exposure Assessment

Integration of Naled-d6 in Environmental Monitoring Design

Integrating a deuterated standard like this compound into environmental monitoring programs for Naled (B1676917) would enhance the robustness and accuracy of the collected data. Environmental monitoring design involves strategic planning of sampling locations, frequencies, and matrices to capture the spatial and temporal distribution of a contaminant. ramp-alberta.orgresearchgate.net The inclusion of this compound from the initial stages of monitoring design allows for a more accurate assessment of the pesticide's fate and transport in various environmental compartments.

Spatial and Temporal Assessment of Naled Residues in Air and Water

Monitoring the spatial and temporal distribution of Naled residues in air and water is critical for understanding potential exposure routes and levels in ecological receptors. charchem.orgctdbase.orgresearchgate.netbacwa.org Naled is known to be applied aerially for mosquito control, which can result in its presence in both air and water bodies through spray drift and direct application over aquatic ecosystems. nih.govepa.gov Studies have detected Naled and its degradation product Dichlorvos (B1670471) in air and water following applications. nih.govca.gov Incorporating this compound into air and water sampling protocols as a spike would enable researchers to track method efficiency and correct for analyte losses during sample collection, transport, and storage, leading to more accurate reported concentrations across different locations and time points. This is particularly important given Naled's relatively short half-life and its rapid degradation to Dichlorvos, which has different environmental persistence characteristics. nih.govepa.govorst.edu Accurate spatial and temporal data, facilitated by the use of internal standards, are essential for mapping contamination plumes and understanding the duration of exposure in affected areas. mdpi.commdpi.com

Biota Sampling and Preparation for Naled Residue Analysis

Assessing the exposure of non-target organisms requires the analysis of Naled and its metabolites in biological samples. researchgate.netcharchem.org Biota sampling involves collecting organisms from potentially exposed environments, followed by sample preparation steps such as homogenization and extraction to isolate the target analytes. nih.gov These steps can introduce variability and potential loss of residues. The use of this compound as a spike in biota samples prior to processing allows for the determination of the recovery efficiency of the analytical method in complex biological matrices. nih.gov By measuring the recovery of the spiked internal standard, the measured concentrations of native Naled and its metabolites in the tissue can be corrected, providing a more accurate estimate of the actual residue levels in the organism. This is particularly valuable for understanding bioaccumulation potential, although Naled itself has a low potential for accumulation, its metabolite Dichlorvos may accumulate in some aquatic organisms. nih.gov While specific studies on this compound in biota were not detailed, the principle of using deuterated surrogates in biota analysis for pesticides is a standard practice to ensure data quality. nt.gov.aunm.gov

Quantification of Naled and its Metabolites in Environmental Samples

Accurate quantification of Naled and its metabolites, primarily Dichlorvos, in environmental samples is paramount for ecological risk assessment. researchgate.netcharchem.orgctdbase.orghpc-standards.com Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used for this purpose. nih.govnih.govepa.govlcms.cz These methods often employ internal standards to improve the accuracy and precision of the results. cdc.govwa.govnih.govcdc.govabu.edu.ng

Application of this compound for Accurate Residue Quantification in Ecological Studies

The application of this compound as an internal standard in the analysis of environmental samples (air, water, soil, and biota) for Naled and Dichlorvos residues directly contributes to the accuracy of the quantification. researchgate.netcharchem.orgctdbase.orghpc-standards.com By adding a known quantity of this compound to the sample at the beginning of the analytical process, the ratio of the native analyte to the internal standard is measured. Any losses of the native analyte during extraction, cleanup, or instrumental analysis are mirrored by the deuterated standard, assuming similar chemical behavior. This allows for a mass-balance correction, providing a more accurate measure of the original concentration of Naled in the sample. This is particularly important in ecological studies where environmental matrices can be highly variable and contain interfering substances. abu.edu.ngpsu.edu The use of stable isotope-labeled internal standards is considered a best practice in achieving high accuracy and precision in pesticide residue analysis. cdc.govnih.govcdc.gov

Development of Exposure Models Informed by Deuterated Tracer Data

Ecological exposure models are used to predict the concentration of pesticides in various environmental compartments and estimate the potential exposure of non-target organisms. bacwa.orgmdpi.comwa.govclackamasriver.org The accuracy of these models is highly dependent on the quality and accuracy of the input data, including measured environmental concentrations. Data obtained using deuterated tracers like this compound provide more accurate and reliable environmental concentration data by accounting for analytical variability and matrix effects. cdc.govnih.govcdc.gov This improved data quality leads to the development of more accurate and reliable exposure models. bacwa.orgmdpi.comwa.govclackamasriver.org For instance, accurate measurements of Naled and Dichlorvos dissipation rates in air and water, informed by this compound corrected data, can improve the predictive power of models simulating atmospheric transport and aquatic fate. Similarly, precise data on residue levels in different environmental matrices can refine parameters used in bioaccumulation and food web models. wa.govclackamasriver.org

Characterization of Exposure Pathways in Non-Target Organisms Using this compound Enabled Data

Understanding the specific exposure pathways of Naled and Dichlorvos in non-target organisms (e.g., through direct contact, inhalation, ingestion of contaminated food or water) is crucial for assessing ecological risk. researchgate.nethpc-standards.comwa.gov Accurate quantification of residues in different environmental matrices and biological tissues, facilitated by the use of this compound as an internal standard, provides critical data for characterizing these pathways. nih.govresearchgate.netcharchem.orgctdbase.orghpc-standards.com For example, by analyzing residue levels in water, sediment, and aquatic organisms with the aid of this compound, researchers can better understand the relative importance of waterborne exposure versus dietary uptake for aquatic invertebrates. nih.gov Similarly, measuring residues on plant surfaces or in the diet of terrestrial organisms can help elucidate exposure through contact or ingestion. researchgate.net The accurate and reliable data generated through methods employing deuterated standards allow for a more precise determination of how organisms are exposed to Naled and its toxic degradation product, supporting more informed ecological risk assessments and potentially guiding mitigation efforts. researchgate.nethpc-standards.comwa.gov

Future Research Trajectories and Innovations in Naled D6 Applications

Development of Advanced Spectrometric and Chromatographic Techniques for Naled (B1676917) and its Degradates

The accurate detection and quantification of Naled and its degradates, particularly dichlorvos (B1670471), in various environmental matrices remain critical for understanding their fate and potential impact. Future research will likely focus on developing and refining advanced spectrometric and chromatographic techniques to improve sensitivity, selectivity, and throughput.

Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are fundamental in pesticide analysis thermofisher.comlabrulez.com. The use of Naled-d6 as an internal standard in these methods can significantly enhance the accuracy and reliability of quantification by compensating for matrix effects and variations in sample preparation and instrument performance unitedchem.com.

Future innovations may include the development of hyphenated techniques offering increased separation power and detection specificity. Research into novel stationary phases for chromatography and advanced mass spectrometry approaches, such as high-resolution mass spectrometry (HRMS), could provide better separation of isomers and enhanced capabilities for identifying and quantifying unknown transformation products of Naled. The goal is to achieve lower limits of detection and quantification, especially in complex environmental samples where Naled and its degradates may be present at very low concentrations.

Furthermore, the development of more efficient and less labor-intensive sample preparation techniques, coupled with advanced analytical instrumentation, will be crucial for high-throughput analysis required for large-scale environmental monitoring programs.

Multi-Isotopic Labeling Strategies for Comprehensive Pathway Mapping

While this compound provides valuable insights into the fate of the parent compound, a comprehensive understanding of the transformation pathways of Naled requires tracking its degradates as well. Dichlorvos is the primary degradation product of Naled nih.gov. Future research could explore multi-isotopic labeling strategies where both Naled and its key degradates are synthesized with different stable isotopic labels.

For example, one could synthesize this compound and a deuterated form of dichlorvos (e.g., dichlorvos-d6 (B562989) or other isotopologues). Using these multi-labeled standards in environmental fate studies would allow for the simultaneous tracking and quantification of the parent compound and its degradation products, providing a more complete picture of the transformation kinetics and pathways in various environmental compartments (e.g., water, soil, sediment). This approach can help to differentiate between transformation processes and transport phenomena.

Multi-isotopic labeling, combined with advanced mass spectrometry techniques capable of distinguishing between different isotopic signatures, can provide detailed mechanistic insights into how Naled is degraded by biotic and abiotic processes in the environment. researchgate.netresearchgate.net

Integration of this compound Data into Predictive Environmental Fate Models

Environmental fate models are essential tools for predicting the distribution, persistence, and potential exposure concentrations of chemicals in the environment taylorfrancis.com. These models require accurate input parameters, including data on transformation rates and partitioning behavior in different environmental media.

Data obtained from studies utilizing this compound can play a significant role in improving the accuracy and predictive power of environmental fate models for Naled and its degradates. Specifically, this compound can be used in controlled laboratory or field studies to determine degradation rates and pathways in specific environmental matrices (e.g., hydrolysis in water at different pH levels and temperatures, photolysis rates, biodegradation in soil or water-sediment systems). researchgate.net

The use of stable isotopes helps to overcome analytical challenges associated with tracking the parent compound and its degradates at low concentrations and in complex matrices, leading to more reliable experimental data for model calibration and validation smithers.com. Future research should focus on generating high-quality environmental fate data using this compound under a range of environmentally relevant conditions and integrating this data into widely used environmental fate models. This will lead to more accurate predictions of Naled and dichlorvos concentrations in various environmental compartments following application, which is crucial for conducting robust ecological risk assessments. epa.govresearchgate.net

Applications in Non-Target Organism Exposure Beyond Pesticide Residue Quantification

While the quantification of pesticide residues in non-target organisms is a critical aspect of exposure assessment, future research utilizing this compound can go beyond simple residue analysis. Stable isotope labeling can be used to investigate the uptake, depuration, metabolism, and bioaccumulation of Naled and its degradates in various non-target organisms. nih.govresearchgate.net

By exposing organisms to this compound, researchers can use mass spectrometry to differentiate between the administered labeled compound and any naturally occurring Naled or dichlorvos. This allows for precise tracking of the parent compound and its labeled metabolites within the organism, providing insights into internal exposure levels, metabolic transformation pathways within the organism, and the potential for bioaccumulation in tissues. nih.govresearchgate.net

This type of research is particularly valuable for understanding the exposure of aquatic invertebrates, which are known to be sensitive to Naled and dichlorvos, and where dichlorvos has shown a potential to accumulate. nih.gov Using this compound can help to elucidate the toxicokinetics of these compounds in different species, contributing to a more refined understanding of the risks posed to non-target organisms in environments where Naled is applied. nih.govepa.govdtic.mil

Furthermore, this compound could be used in studies investigating the transfer of Naled and its degradates through food webs, providing crucial data for assessing indirect exposure risks to higher trophic levels.

Q & A

Q. What analytical techniques are most suitable for detecting and quantifying Naled-d6 in environmental samples?

To detect and quantify this compound, researchers typically employ gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to their high sensitivity and specificity for deuterated compounds. Key steps include:

- Sample Preparation : Solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) protocols to isolate this compound from matrices like water or soil .

- Internal Standard Calibration : Use of deuterated analogs (e.g., this compound) to correct for matrix effects and instrument variability .

- Validation : Assess limits of detection (LOD), limits of quantification (LOQ), and recovery rates via spike-and-recovery experiments .

Q. How do researchers validate the purity and stability of this compound under various storage conditions?

Validation involves:

- Accelerated Stability Studies : Exposing this compound to extreme temperatures, humidity, and light to simulate long-term storage. Purity is monitored using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) .

- Chromatographic Purity Checks : Regular HPLC/GC analyses to detect degradation products or isotopic impurities .

- Data Documentation : Tabulate stability metrics (e.g., degradation rates, half-life) and store raw spectral data in appendices for transparency .

Advanced Research Questions

Q. What experimental design considerations are critical when using this compound as an internal standard in multi-residue pesticide analysis?

Critical factors include:

- Matrix Effects : Conduct matrix-matched calibration by spiking this compound into blank samples to account for ionization suppression/enhancement in LC-MS .

- Isotopic Interference : Ensure chromatographic separation of this compound from non-deuterated Naled to avoid mass spectral overlap .

- Recovery Optimization : Use factorial designs to test variables like pH, solvent polarity, and extraction time, ensuring >70% recovery rates .

Q. How can researchers resolve contradictions in recovery rates of this compound across different matrix types (e.g., water vs. soil)?

Methodological adjustments include:

- Matrix-Specific Protocols : Optimize extraction solvents (e.g., acetonitrile for soil vs. ethyl acetate for water) to improve analyte release .

- Cross-Validation : Compare results across multiple detection platforms (e.g., GC-MS vs. LC-MS) to identify platform-specific biases .

- Error Analysis : Quantify uncertainties from extraction efficiency and instrument precision using Monte Carlo simulations .

Q. What isotopic effects might influence the accuracy of this compound quantification in high-resolution mass spectrometry?

Deuterium-related effects to consider:

- Retention Time Shifts : this compound may elute slightly earlier/later than non-deuterated Naled due to isotopic substitution; adjust chromatographic gradients to resolve peaks .

- Fragmentation Patterns : Monitor deuterium loss during ionization, which can alter mass-to-charge (m/z) ratios. Use MS/MS with stable isotope-labeled fragments for confirmation .

Q. How can cross-contamination risks be minimized when handling this compound in laboratory settings?

Mitigation strategies:

- Workflow Segregation : Use separate glassware and instrumentation for deuterated vs. non-deuterated standards .

- Blank Runs : Inject solvent blanks between samples to detect carryover in LC/GC systems .

- Quality Control (QC) : Include negative controls in every batch to confirm absence of contamination .

Q. What methodologies improve inter-laboratory reproducibility of this compound quantification?

Approaches include:

- Standardized Protocols : Adopt ISO/IEC 17025 guidelines for calibration and sample preparation .

- Round-Robin Testing : Share spiked samples across labs to harmonize recovery rates and detection limits .

- Data Normalization : Report results relative to certified reference materials (CRMs) to reduce inter-lab variability .

Q. How does the stability of this compound in biological matrices (e.g., blood, urine) compare to environmental samples?

Stability assessments require:

- Enzymatic Deactivation : Add sodium fluoride or phenylmethylsulfonyl fluoride (PMSF) to biological samples to inhibit esterase-driven degradation .

- Time-Course Studies : Measure this compound concentrations at intervals (0h, 24h, 48h) under refrigerated vs. room-temperature conditions .

- Matrix Effect Mapping : Compare degradation kinetics in blood (high protein content) vs. urine (high salt content) using kinetic modeling .

Q. What strategies optimize the detection limits of this compound in trace-level analyses?

Enhance sensitivity via:

- Derivatization : Convert this compound into volatile derivatives (e.g., silylation) for improved GC-MS response .

- Preconcentration : Use solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) to enrich analyte concentrations .

- Signal-to-Noise Optimization : Employ dynamic MRM (dMRM) in LC-MS/MS to reduce baseline noise .

Q. How can researchers differentiate this compound from its degradation products during long-term environmental studies?

Differentiation techniques:

- High-Resolution Mass Spectrometry (HRMS) : Identify degradation products via exact mass measurements (e.g., oxidation products with m/z shifts) .

- Isotopic Labeling : Synthesize deuterated degradation standards to confirm fragmentation pathways .

- Multivariate Analysis : Use principal component analysis (PCA) to cluster degradation profiles and isolate this compound signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.